molecular formula C8H16O2 B1460022 1,2-Dimethoxybenzene-D10 CAS No. 362049-43-2

1,2-Dimethoxybenzene-D10

Cat. No.: B1460022
CAS No.: 362049-43-2
M. Wt: 154.27 g/mol
InChI Key: BSGBGTJQKZSUTQ-UPEVGZBISA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxybenzene can be synthesized through two primary methods:

  • Phenol and Dimethyl Sulfate Reaction Method

      Raw Materials: Phenol and dimethyl sulfate.

      Reaction Principle: Under the action of an alkaline catalyst, phenol and dimethyl sulfate undergo a substitution reaction to produce 1,2-Dimethoxybenzene.

  • Benzene and Methanol Methylation Reaction Method

      Raw Materials: Benzene and methanol.

      Reaction Principle: In the presence of an acidic catalyst, benzene and methanol undergo a methylation reaction to produce 1,2-Dimethoxybenzene.

Chemical Reactions Analysis

1,2-Dimethoxybenzene-D10 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to catechols.

    Substitution: Electrophilic substitution reactions are common due to the electron-donating methoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like NBS for substitution .

Scientific Research Applications

1,2-Dimethoxybenzene-D10 is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of other aromatic compounds and is used in studying reaction mechanisms.

    Biology: The deuterium labeling helps in tracing metabolic pathways and understanding the pharmacokinetics of drugs.

    Medicine: It is used in drug development to study the metabolic stability and bioavailability of pharmaceuticals.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

1,2-Dimethoxybenzene-D10 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic processes and drug development .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGBGTJQKZSUTQ-UPEVGZBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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